Enhanced Antibacterial Potency of the 2,5-Difluoro Scaffold vs. Non-Fluorinated and Other Acridone Analogs Against S. aureus
In a head-to-head comparison of 14 substituted acridone derivatives tested against a museum strain of Staphylococcus aureus, the 2,5-difluoro-9-oxo-N-pyridin-4-yl-9,10-dihydroacridine-4-carboxamide (ODI-90), a direct amide derivative of 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, demonstrated the lowest minimum inhibitory concentration (MIC) and largest zone of growth inhibition [1]. ODI-90 exhibited an MIC of 0.0041±0.00005 mg/cm³ and an inhibition zone diameter of 24.1±0.31 mm. This potency was 10-fold greater than the next tier of active compounds (ODI-76, ODI-77, ODI-80, ODI-85) which showed MIC values of 0.041 mg/cm³ and inhibition zones of 20.8–21.2 mm, and substantially outperformed the 9 compounds with low-level activity (MIC >0.041 mg/cm³, inhibition zones 8.2–14.0 mm) as well as the 16 compounds that demonstrated no activity whatsoever [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) and growth inhibition zone diameter against S. aureus |
|---|---|
| Target Compound Data | ODI-90 (2,5-difluoro-9-oxo-N-pyridin-4-yl-9,10-dihydroacridine-4-carboxamide, derived from target compound): MIC = 0.0041±0.00005 mg/cm³; inhibition zone = 24.1±0.31 mm |
| Comparator Or Baseline | Group of 4 next-most active analogs (ODI-76, ODI-77, ODI-80, ODI-85): MIC = 0.041 mg/cm³; inhibition zones = 20.8–21.2 mm; 9 compounds with low activity: MIC >0.041 mg/cm³, zones = 8.2–14.0 mm; 16 inactive compounds |
| Quantified Difference | 10-fold lower MIC (0.0041 vs. 0.041 mg/cm³); ~15% larger inhibition zone (24.1 vs. 20.8–21.2 mm) relative to the next most active tier |
| Conditions | Museum strain of Staphylococcus aureus; disk diffusion method for inhibition zones; microdilution method for MIC determination; as reported in Babkina et al. (2018), Біологія тварин, Vol 20, Issue 1 |
Why This Matters
The 10-fold improvement in MIC and substantially larger inhibition zone directly link the 2,5-difluoro substitution pattern to superior antibacterial pharmacophore performance, making this compound a rational starting point for structure-activity relationship (SAR) optimization over other regioisomers.
- [1] Babkina, M.M.; Vasylchenko, O.V.; Deriabin, O.M.; Tarasov, A.A.; Golovko, A.M.; Palchykovska, L.G. Investigation of the antibacterial action of modified heterocyclic compounds of substituted acridones against Staphylococcus aureus. Біологія тварин 2018, Vol 20, Issue 1. View Source
